

# Roginolisib Hemifumarate: A Deep Dive into its PI3Kδ-Targeted Pathway and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Roginolisib hemifumarate |           |
| Cat. No.:            | B11927587                | Get Quote |

#### For Immediate Release

GENEVA & AMSTERDAM – Roginolisib (also known as IOA-244) is an investigational, orally administered small molecule that functions as a highly selective, allosteric, and non-ATP competitive inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K $\delta$ ). This novel mechanism of action allows for a precise modulation of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers, driving tumor cell growth, proliferation, and survival. Furthermore, Roginolisib is being explored for its ability to modulate the tumor microenvironment, transforming it from an immunosuppressive to an immune-active state. This technical guide provides an in-depth overview of Roginolisib's target pathway, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

# Core Mechanism: Selective Inhibition of the PI3K $\delta$ Signaling Pathway

Roginolisib's primary target is the p110 $\delta$  catalytic subunit of the Class I PI3K enzyme. The PI3K pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors or cytokines, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream



effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a wide array of substrates, including the mammalian target of rapamycin (mTOR), which ultimately leads to increased cell growth, proliferation, and survival, while inhibiting apoptosis.

In many malignancies, the PI3K/AKT/mTOR pathway is constitutively active due to mutations in key components or upstream signaling molecules. Roginolisib's selective inhibition of PI3K $\delta$  aims to abrogate this aberrant signaling specifically in cells where this isoform is predominantly expressed, such as in certain tumor cells and immune cells.



Click to download full resolution via product page

Caption: Roginolisib's core mechanism of action.

# Dual Action: Direct Anti-Tumor Effects and Immune Microenvironment Modulation

Roginolisib's therapeutic potential stems from its dual action on both tumor cells and the surrounding immune microenvironment.

1. Direct Anti-Tumor Activity: In tumor cells where PI3K $\delta$  is expressed, Roginolisib directly inhibits the PI3K/AKT/mTOR pathway, leading to a reduction in cell proliferation and the induction of apoptosis (programmed cell death).[1]



- 2. Remodeling the Tumor Immune Microenvironment: PI3K $\delta$  is also highly expressed in various immune cells. By inhibiting PI3K $\delta$  in the tumor microenvironment, Roginolisib can:
- Reduce Regulatory T cells (Tregs): Tregs are immunosuppressive cells that dampen the antitumor immune response. Roginolisib has been shown to decrease the number and function of Tregs.[2]
- Decrease Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are another population of immature myeloid cells with potent immunosuppressive functions. Roginolisib can reduce the accumulation of MDSCs in the tumor microenvironment.[2]
- Enhance Effector T cell Function: By reducing the influence of immunosuppressive cells, Roginolisib can indirectly enhance the activity of cytotoxic T lymphocytes (CTLs or CD8+ T cells), which are responsible for killing cancer cells.



Check Availability & Pricing

Click to download full resolution via product page

Caption: Modulation of the tumor immune microenvironment by Roginolisib.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data for **Roginolisib hemifumarate** from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of Roginolisib (IOA-244)[3]

| Parameter                          | Roginolisib<br>(IOA-244) | Idelalisib  | GS563117<br>(Idelalisib<br>Metabolite) | Umbralisib |
|------------------------------------|--------------------------|-------------|----------------------------------------|------------|
| PI3K Isoform<br>Selectivity (IC50) |                          |             |                                        |            |
| ΡΙ3Κα                              | 10.1 μmol/L              | 1.5 μmol/L  | >15 µmol/L                             | >15 µmol/L |
| РІЗКβ                              | 0.43 μmol/L              | 51 nmol/L   | 3.7 μmol/L                             | >15 µmol/L |
| РІЗКу                              | >15 µmol/L               | 10.3 μmol/L | >15 µmol/L                             | >15 µmol/L |
| ΡΙ3Κδ                              | 2.7 nmol/L               | 2.7 nmol/L  | 2.5 nmol/L                             | 100 nmol/L |
| Cellular Activity<br>(GI50)        |                          |             |                                        |            |
| SU-DHL-6<br>(PI3Kδ-<br>dependent)  | 0.24 μmol/L              | 10 nmol/L   | N/A                                    | 1.5 μmol/L |
| T-47D (PI3Kα-<br>dependent)        | >30 μmol/L               | 14 μmol/L   | N/A                                    | 26 μmol/L  |
| LNCAP (PI3Kβ-<br>dependent)        | 15 μmol/L                | 1.4 μmol/L  | N/A                                    | 11 μmol/L  |
| THP-1 (PI3Kγ-<br>dependent)        | >30 μmol/L               | 1.0 μmol/L  | N/A                                    | 11 μmol/L  |



Table 2: Clinical Efficacy of Roginolisib in the DIONE-01 Study (Phase 1)[4]

| Indication                                | Number<br>of<br>Patients | Median<br>Prior<br>Therapies        | Median<br>Overall<br>Survival<br>(OS) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Objective<br>Respons<br>e Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR) |
|-------------------------------------------|--------------------------|-------------------------------------|---------------------------------------|-----------------------------------------------------|-----------------------------------------|-------------------------------------|
| Uveal<br>Melanoma                         | 29                       | 2                                   | 16 months                             | 5 months                                            | 3% (Partial<br>Response)                | 75% (PR +<br>Stable<br>Disease)     |
| Follicular<br>Lymphoma<br>(80 mg<br>dose) | 4                        | >4 (in 3/8<br>total FL<br>patients) | Not<br>Reported                       | Not<br>Reported                                     | 50%<br>(Partial<br>Response)            | Not<br>Reported                     |

# **Detailed Experimental Protocols**

This section provides an overview of the methodologies for key experiments cited in the preclinical and clinical evaluation of Roginolisib.

# In Vitro Apoptosis Assay in Mesothelioma Cell Lines

This protocol is based on the methodology used to assess the pro-apoptotic effects of Roginolisib on malignant pleural mesothelioma (MPM) cells.[1]



Click to download full resolution via product page

Caption: Workflow for the in vitro apoptosis assay.

#### Materials:

• Malignant Pleural Mesothelioma (MPM) cell lines (e.g., PXF698, PXF1118, PXF1752)



- Complete cell culture medium
- 96-well white-walled plates
- Roginolisib hemifumarate
- DMSO (vehicle control)
- Caspase-Glo® 3/7 Assay Kit (Promega)
- Plate-reading luminometer

#### Procedure:

- Cell Seeding: Seed MPM cells in 96-well white-walled plates at a density of 1 x 10^4 cells per well in 100  $\mu$ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
- Treatment: Prepare serial dilutions of Roginolisib in complete culture medium. Remove the old medium from the cell plates and add 100 μL of the Roginolisib dilutions or vehicle control (DMSO) to the respective wells.
- Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C.
- Caspase Activity Measurement:
  - Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
  - Add 100 μL of the Caspase-Glo® 3/7 Reagent to each well.
  - Mix the contents of the wells on a plate shaker for 30 seconds at 300-500 rpm.
  - Incubate the plate at room temperature for 1-3 hours to allow for cell lysis and stabilization of the luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
  The luminescent signal is proportional to the amount of caspase-3/7 activity, which is a hallmark of apoptosis.



## In Vivo Murine Syngeneic Tumor Models

This protocol outlines a general procedure for evaluating the in vivo efficacy of Roginolisib in combination with immunotherapy in murine tumor models, such as the CT26 colorectal carcinoma or Lewis Lung Carcinoma (LLC) models.[5][6]

#### Materials:

- Female BALB/c or C57BL/6 mice (6-8 weeks old)
- CT26 or LLC tumor cells
- Phosphate-buffered saline (PBS) or appropriate cell culture medium for injection
- Roginolisib hemifumarate (formulated for oral gavage)
- Anti-PD-1 or anti-PD-L1 antibody
- · Calipers for tumor measurement

#### Procedure:

- Tumor Cell Implantation:
  - $\circ$  Harvest CT26 or LLC cells and resuspend them in sterile PBS at a concentration of 1 x 10<sup>6</sup> cells per 100  $\mu$ L.
  - Subcutaneously inject 100 μL of the cell suspension into the right flank of each mouse.
- Tumor Growth Monitoring and Randomization:
  - Monitor tumor growth by measuring the length and width of the tumors with calipers every
    2-3 days.
  - Calculate tumor volume using the formula: (Length x Width^2) / 2.
  - When tumors reach a predetermined size (e.g., 50-100 mm<sup>3</sup>), randomize the mice into treatment groups (e.g., vehicle control, Roginolisib alone, anti-PD-1 alone, Roginolisib + anti-PD-1).



- Treatment Administration:
  - Administer Roginolisib via oral gavage daily or as per the optimized schedule.
  - Administer the anti-PD-1 antibody via intraperitoneal injection on a specified schedule (e.g., twice a week).
- Efficacy Assessment:
  - Continue to monitor tumor growth throughout the study.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis.
- Analysis of Tumor-Infiltrating Lymphocytes (TILs):
  - Mechanically and enzymatically dissociate the excised tumors to obtain a single-cell suspension.
  - Stain the cells with a panel of fluorescently labeled antibodies for flow cytometric analysis of immune cell populations (see below).

## Flow Cytometry Analysis of Immune Cells

This protocol provides a general framework for the immunophenotyping of Tregs and MDSCs from murine tumor tissue.



Click to download full resolution via product page

Caption: Workflow for flow cytometry analysis of immune cells.

Antibody Panel for Murine Tregs and MDSCs:

- Tregs: CD45, CD3, CD4, CD25, FoxP3 (intracellular)
- MDSCs: CD45, CD11b, Gr-1 (Ly6G/Ly6C)



- Granulocytic MDSCs (G-MDSCs): CD11b+ Ly6G+ Ly6C-low
- Monocytic MDSCs (M-MDSCs): CD11b+ Ly6G- Ly6C-high

#### Procedure:

- Single-Cell Suspension: Prepare a single-cell suspension from the tumor tissue as described in the in vivo protocol.
- Surface Staining:
  - Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
  - Add a cocktail of antibodies against surface markers and incubate for 20-30 minutes at 4°C in the dark.
  - Wash the cells with FACS buffer.
- Intracellular Staining (for Tregs):
  - Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit according to the manufacturer's instructions.
  - Add the anti-FoxP3 antibody and incubate for 30 minutes at 4°C in the dark.
  - Wash the cells with permeabilization buffer.
- Data Acquisition and Analysis:
  - Resuspend the cells in FACS buffer.
  - Acquire the data on a flow cytometer.
  - Analyze the data using appropriate software (e.g., FlowJo) to gate on the populations of interest and quantify the percentage of Tregs and MDSCs within the tumor.

# Conclusion



**Roginolisib hemifumarate** represents a promising therapeutic agent with a well-defined target pathway and a dual mechanism of action that combines direct anti-tumor effects with a favorable modulation of the tumor immune microenvironment. Its high selectivity for PI3K $\delta$  offers the potential for a better safety profile compared to pan-PI3K inhibitors. The ongoing and planned clinical trials will further elucidate the clinical utility of Roginolisib in a variety of solid and hematological malignancies, potentially offering a new treatment paradigm for patients with difficult-to-treat cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 2. ulab360.com [ulab360.com]
- 3. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roginolisib, an oral, highly selective and allosteric modulator of phosphoinositide 3-kinase inhibitor delta (PI3Kδ) in patients with uveal melanoma and advanced cancers. - ASCO [asco.org]
- 5. IOA-244 is a Non-ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Roginolisib Hemifumarate: A Deep Dive into its PI3Kδ-Targeted Pathway and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11927587#what-is-roginolisib-hemifumarate-starget-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com